molecular formula C22H30ClN3O B12785605 Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride CAS No. 102129-34-0

Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride

Cat. No.: B12785605
CAS No.: 102129-34-0
M. Wt: 387.9 g/mol
InChI Key: NEPDVNFEPQJAOJ-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride is a synthetic organic compound that belongs to the class of pyrazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Condensation Reaction: The initial step involves the condensation of 5-methyl-2-furyl ketone with p-tolyl hydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazoline ring.

    Substitution: The pyrazoline is then reacted with 2-(piperidino)ethyl chloride to introduce the piperidinoethyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Pyrazole derivatives.

    Reduction Products: Modified pyrazoline derivatives.

    Substitution Products: Various substituted pyrazolines.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazoline derivatives are studied as catalysts in various organic reactions.

    Material Science: Used in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.

    Antioxidant Activity: Studied for its antioxidant properties.

Medicine

    Pharmacology: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Agriculture: Used in the development of agrochemicals.

    Dyes and Pigments: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibits specific enzymes involved in biological pathways.

    Receptor Binding: Binds to specific receptors to exert its effects.

    Pathways Involved: May involve pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride
  • 5-(5-Methyl-2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride

Uniqueness

  • Structural Features : The presence of the 5-methyl-2-furyl group and the piperidinoethyl group makes it unique.
  • Biological Activity : Exhibits distinct biological activities compared to similar compounds.

Properties

CAS No.

102129-34-0

Molecular Formula

C22H30ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

1-[2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride

InChI

InChI=1S/C22H29N3O.ClH/c1-17-6-9-20(10-7-17)25-21(22-11-8-18(2)26-22)16-19(23-25)12-15-24-13-4-3-5-14-24;/h6-11,21H,3-5,12-16H2,1-2H3;1H

InChI Key

NEPDVNFEPQJAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCCCC3)C4=CC=C(O4)C.Cl

Origin of Product

United States

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